molecular formula C13H10ClF3N2 B2876195 (3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine CAS No. 1972828-76-4

(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine

Cat. No. B2876195
CAS RN: 1972828-76-4
M. Wt: 286.68
InChI Key: YDYSRPIOYDFCSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multi-step chemical reactions, with various reagents and catalysts. For example, a related compound, 3-trifluoromethyl-1,2,4-triazoles, can be synthesized via a multi-component reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can reveal the spatial arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, the products it forms, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, polarity, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experiments .

Scientific Research Applications

Supramolecular Chemistry

The compound’s bidentate N, N-ligands are widely applied in supramolecular chemistry. They form complexes with metals that can be used for constructing molecular assemblies, which are essential for developing new materials with specific properties .

Catalysis

EN300-6494220 derivatives serve as catalysts in various chemical reactions. Their ability to bind with metals and influence reaction pathways is crucial for industrial processes, including pharmaceuticals and fine chemicals synthesis .

Ion Sensing

The compound’s derivatives are used in ion sensing applications. They can detect and measure specific ions within a solution, which is vital for environmental monitoring and medical diagnostics .

Luminescent Properties

Metal complexes of EN300-6494220-based ligands demonstrate luminescent properties. This makes them suitable for use in light-emitting devices, such as OLEDs, and as probes in biological imaging .

Cytotoxic Activity

Some derivatives of EN300-6494220 have shown cytotoxic activity, which can be harnessed in the development of anticancer drugs. They have the potential to bind with DNA molecules, interfering with cell replication .

Influence on Electronic Properties

The introduction of fluorine-containing groups to the molecule’s structure affects its electronic properties. This alteration can enhance the solubility, conformations, and lipophilicity of the compound, making it more effective in its applications .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological molecules, and the biochemical pathways it affects .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as medicinal or industrial uses), or efforts to improve its synthesis. It could also involve studying related compounds or developing new methods for its analysis .

properties

IUPAC Name

(3-chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2/c14-10-3-1-2-8(6-10)12(18)11-5-4-9(7-19-11)13(15,16)17/h1-7,12H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYSRPIOYDFCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=NC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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